molecular formula C10H5Cl2NO2 B13893117 3-(3,4-Dichlorophenyl)pyrrole-2,5-dione

3-(3,4-Dichlorophenyl)pyrrole-2,5-dione

Cat. No.: B13893117
M. Wt: 242.05 g/mol
InChI Key: UPFOMAACZDULHJ-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)pyrrole-2,5-dione is a chemical compound offered for research and development purposes. As a member of the pyrrole-2,5-dione family, it serves as a versatile building block in organic synthesis and medicinal chemistry research. Related chemical structures, such as 1-(3,5-Dichlorophenyl)-1H-pyrrole-2,5-dione, are documented to require careful handling and storage, often under an inert atmosphere at room temperature . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use. Researchers are responsible for conducting all necessary analyses to confirm the compound's identity, purity, and stability for their specific applications. For safety, please consult the relevant Material Safety Data Sheet (MSDS) prior to use.

Properties

Molecular Formula

C10H5Cl2NO2

Molecular Weight

242.05 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)pyrrole-2,5-dione

InChI

InChI=1S/C10H5Cl2NO2/c11-7-2-1-5(3-8(7)12)6-4-9(14)13-10(6)15/h1-4H,(H,13,14,15)

InChI Key

UPFOMAACZDULHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)NC2=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Classical Synthesis via Reaction of Aniline with 2,3-Dichloromaleic Anhydride

One of the most established methods for synthesizing this compound involves the reaction between aniline and 2,3-dichloromaleic anhydride. This reaction proceeds through nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of the anhydride, followed by cyclization and dehydration to form the pyrrole-2,5-dione ring system.

  • Reaction conditions: Typically carried out in the presence of a solvent such as acetic acid or ethanol, often with catalytic amounts of acid to promote ring closure.
  • Mechanism: The key step involves nucleophilic acyl substitution on the anhydride carbonyl, followed by intramolecular cyclization and elimination of water (Figure 1).

Figure 1: Mechanism of formation of this compound from aniline and 2,3-dichloromaleic anhydride (adapted from Lima et al.).

Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance the efficiency of the synthesis, significantly reducing reaction time and improving yields compared to conventional heating.

  • Experimental setup: The reaction mixture of aniline, 2,3-dichloromaleic anhydride, and solvent (ethanol or acetic acid) is subjected to microwave irradiation at controlled power (e.g., 140 W) and temperature (around 80°C).
  • Advantages: Reaction time is reduced from approximately 2 hours (conventional reflux) to 15–20 minutes, with yields improving up to 70.21% under optimized conditions.
  • Optimization: Solvent choice and microwave power are critical; ethanol as solvent at 140 W power and 80°C temperature gave the best yield.

Table 1: Yield of this compound under various microwave reaction conditions.

Input Solvent Power (W) Temperature (°C) Yield (%)
1 Acetic acid 100 70 14.14
2 Acetic acid 120 75 29.93
5 Ethanol 140 80 39.56
6 Ethanol 140 80 70.21
7 Ethanol 120 70 50.56
8 Ethanol 100 60 34.90
9''' Ethanol 140 80 39.11

Note: Inputs 3 and 4 showed no significant product formation under tested conditions.

Analytical Characterization Supporting Preparation

The synthesized this compound is typically characterized by:

  • Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR spectra confirm the structure by characteristic chemical shifts.

    Table 2: Representative ^13C and ^1H NMR chemical shifts (δ, ppm) of this compound.

Carbon Position ^13C NMR (δ ppm) Proton Position ^1H NMR (δ ppm)
1 and 2 165.32 – 165.35 1 and 2 7.45 – 7.50
3 and 4 136.41 – 135.57 3 and 4 7.35 – 7.45
7 and 8 123.77 – 125.75 5 7.20 – 7.25
9 and 10 128.92 – 129.15
5 131.39
6 127.9

Summary Table of Preparation Methods

Methodology Key Reagents Conditions Reaction Time Yield (%) Advantages References
Conventional reflux Aniline + 2,3-dichloromaleic anhydride Acetic acid or ethanol, reflux ~2 hours ~70 Well-established, straightforward
Microwave-assisted synthesis Aniline + 2,3-dichloromaleic anhydride Ethanol, 140 W, 80°C microwave 15–20 minutes Up to 70 Rapid, energy-efficient, higher yield
Amidrazone route (alternative) N-substituted amidrazones + 2,3-dimethylmaleic anhydride Toluene or chloroform, reflux Short 75–95 High yield, versatile for analogs

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as glycogen synthase kinase-3 (GSK-3), by competing with ATP at the active site. This inhibition leads to the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis . The compound’s effects on these pathways make it a valuable tool for studying cellular mechanisms and developing potential therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methazole (2-(3,4-Dichlorophenyl)-4-methyl-1,2,4-oxadiazolidine-3,5-dione)

Structural Differences : Methazole replaces the pyrrole-2,5-dione core with an oxadiazolidine ring, retaining the 3,4-dichlorophenyl substituent.
Applications : Methazole is a herbicide, highlighting the role of the dichlorophenyl group in agrochemical activity. The oxadiazolidine core may enhance metabolic stability compared to pyrrole-dione derivatives .
Key Properties :

Property Methazole 3-(3,4-Dichlorophenyl)pyrrole-2,5-dione
Molecular Formula C₉H₇Cl₂N₃O₃ C₁₀H₅Cl₂NO₂ (estimated)
Core Structure Oxadiazolidine-3,5-dione Pyrrole-2,5-dione
Known Uses Herbicide Potential fungicide or therapeutic agent

Fluroimide (3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione)

Structural Differences : Fluroimide substitutes the 3,4-dichlorophenyl group with a 4-fluorophenyl moiety at the 1-position of the pyrrole ring.
Applications : Fluroimide is a fungicide, demonstrating how halogen positioning (fluorine vs. chlorine) modulates biological activity. The dichlorophenyl group in the target compound may enhance electrophilicity, improving target binding .
Key Properties :

Property Fluroimide This compound
Molecular Formula C₁₀H₅Cl₂FNO₂ C₁₀H₅Cl₂NO₂
Substituent Position 1-position (4-fluorophenyl) 3-position (3,4-dichlorophenyl)
Known Uses Fungicide Under investigation

1-[(3,4-Dichlorophenyl)methyl]pyrrole-2,5-dione

Structural Differences: The dichlorophenyl group is attached via a methylene (-CH₂-) linker rather than directly to the pyrrole ring. However, direct attachment (as in the target compound) likely enhances electronic conjugation, affecting reactivity .

PKC Inhibitors (e.g., 3-(1H-indol-3-yl)-4-[2-(4-methyl-piperazin-1-yl)-quinazolin-4-yl]-pyrrole-2,5-dione)

Structural Differences : These derivatives feature bulky substituents (indole, quinazoline) instead of dichlorophenyl.
Applications : As PKC inhibitors, they underscore the versatility of pyrrole-2,5-dione in medicinal chemistry. The dichlorophenyl group in the target compound may favor agrochemical over therapeutic applications due to its lipophilicity .

Research Findings and Implications

  • Substituent Effects: The 3,4-dichlorophenyl group enhances electrophilicity and lipophilicity, favoring agrochemical applications.
  • Core Modifications : Oxadiazolidine derivatives (methazole) exhibit herbicidal activity, whereas pyrrole-2,5-dione derivatives are more common in fungicides and kinase inhibitors, suggesting core-dependent biological pathways .
  • Therapeutic Potential: Bulky aromatic substituents (e.g., indole, quinazoline) in PKC inhibitors indicate that steric bulk is critical for kinase binding, which the dichlorophenyl group may lack .

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